5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione
Overview
Description
5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione is a nitrogen-containing heterocyclic compound It is known for its unique structure, which combines elements of both pyridine and benzodiazepine rings
Mechanism of Action
Target of Action
The primary target of 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione is the M2 muscarinic receptor . The M2 muscarinic receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in the function of the central and peripheral nervous system.
Mode of Action
This compound acts as a selective antagonist at the M2 muscarinic receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents the action of acetylcholine (a neurotransmitter) at the M2 receptor sites.
Biochemical Pathways
The antagonistic action of this compound on the M2 muscarinic receptors affects the cholinergic pathways in the nervous system . These pathways involve the neurotransmitter acetylcholine and are crucial for a wide range of functions, including muscle contraction, heart rate, memory, and more.
Result of Action
As a selective M2 muscarinic receptor antagonist, this compound can inhibit the action of acetylcholine at these receptors. This inhibition can lead to various physiological effects, such as changes in heart rate or gastrointestinal motility .
Biochemical Analysis
Biochemical Properties
5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione plays a significant role in biochemical reactions due to its ability to bind to muscarinic receptors. It has been evaluated for its binding affinity to M1, M2, and M3 muscarinic receptors in vitro and for its antagonistic activities in vivo . The compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For example, it has been shown to antagonize bradycardia and salivation by binding to muscarinic receptors .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with muscarinic receptors affects the inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through G proteins . These interactions lead to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with muscarinic acetylcholine receptors. As a muscarinic receptor antagonist, it inhibits the action of acetylcholine, leading to various cellular responses . The compound’s binding to these receptors results in the inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels, ultimately affecting gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, allowing for sustained interactions with muscarinic receptors
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively antagonizes muscarinic receptors, leading to desired therapeutic effects. At higher doses, it may exhibit toxic or adverse effects, such as bradycardia and salivation . Understanding the dosage thresholds and potential toxicities is essential for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s metabolism may affect metabolic flux and metabolite levels, impacting its overall efficacy and safety
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with transporters and binding proteins that influence its localization and accumulation in specific cellular compartments . Understanding these interactions is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for its interactions with biomolecules and its overall efficacy in biochemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-2-chloropyridine and o-nitrobenzoyl chloride.
Formation of Intermediate: These starting materials react in the presence of triethylamine to form 2-chloro-3-(2-nitrobenzoylamino)pyridine.
Reduction: The intermediate is then reduced using stannous chloride to yield 2-chloro-3-(2-aminobenzoylamino)pyridine.
Cyclization: Finally, the compound undergoes cyclization upon heating to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents, particularly those targeting muscarinic receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is studied for its binding affinity to various receptors and its potential as a pharmacological agent.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
- 5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-sulfone
- 5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-sulfoxide
Uniqueness
What sets 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione apart from its analogs is its sulfur atom at the 6-position, which imparts unique chemical properties and reactivity. This structural feature allows it to participate in specific reactions that its oxygen or nitrogen analogs cannot, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
5,11-dihydropyrido[2,3-b][1,4]benzodiazepine-6-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c16-12-8-4-1-2-5-9(8)14-11-10(15-12)6-3-7-13-11/h1-7H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMKLONWIZWQBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)NC3=C(N2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001195024 | |
Record name | 5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001195024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204296-84-3 | |
Record name | 5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204296-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001195024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.